molecular formula C15H12F4N4O7S B166665 Primisulfuron-methyl CAS No. 86209-51-0

Primisulfuron-methyl

Cat. No. B166665
CAS RN: 86209-51-0
M. Wt: 468.3 g/mol
InChI Key: ZTYVMAQSHCZXLF-UHFFFAOYSA-N
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Description

Primisulfuron-methyl is a urea herbicide used on crop and non-crop areas for the control of grass weeds and many kinds of broad-leaved weeds . It is a selective postemergence systemic herbicide that is rapidly absorbed by plants and transported throughout the plant roots and foliage .


Synthesis Analysis

Primisulfuron-methyl is synthesized from guanidine nitrate, diethyl malonate, and glucide through five steps of reaction .


Molecular Structure Analysis

The molecular formula of Primisulfuron-methyl is C15H12F4N4O7S . Its exact mass is 468.04 and the molecular weight is 468.336 .


Chemical Reactions Analysis

Primisulfuron-methyl is used as an analytical reference standard for the determination of the analyte in surface and groundwater samples by solid-phase extraction (SPE) and high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC/ESI-MS) .


Physical And Chemical Properties Analysis

Primisulfuron-methyl has a molecular weight of 468.34 . It is moderately toxic by skin contact and has low toxicity by ingestion .

Scientific Research Applications

Synthesis and Herbicidal Effect

Primisulfuron-methyl has been a focus of synthesis research, where novel methods have been explored for its preparation. A study highlighted a new synthesis method for Primisulfuron-methyl starting from guanidine nitrate, diethyl malonate, and glucide, achieving a target product purity of 99% and a total yield of 31.2%. This process was noted for the easy availability of raw materials, mild reaction conditions, and straightforward operation, highlighting its utility in agricultural settings, specifically for corn farmland (Lu Yang, 2006). Another study discussed a synthesis method involving 2-amino-4,6-bis(difluoromethoxy)-pyrimidine and 2-methoxycarbonylphenylsulfonylisocyanate, emphasizing its efficacy as a herbicide in controlling unwanted vegetation (Xiao Shen-chu, 2007).

Environmental Behavior and Degradation

The environmental behavior of primisulfuron-methyl has been scrutinized, particularly its degradation process. One study observed the microbial degradation of primisulfuron-methyl, noting that it was more persistent in neutral or weakly basic solutions. The study also reported that hydrolysis and photolysis could facilitate the microbial degradation of primisulfuron-methyl, providing insight into its environmental fate and the potential for bioremediation (I. Braschi et al., 2000).

Analytical Methods and Detection

Analytical methods for detecting and quantifying primisulfuron-methyl in various mediums have also been a significant area of research. High-Performance Liquid Chromatography (HPLC) methods have been developed for precise quantification, with one study achieving a high linear correlation coefficient (0.9999) and an average recovery of 99.8%, underscoring the reliability and accuracy of this method (Zhang Yun-feng, 2012). Additionally, magnetic materials based on N-methylimidazolium ionic liquid and Fe3O4 magnetic nanoparticles have been used for extracting and preconcentrating primisulfuron-methyl from polluted water samples, demonstrating the potential for monitoring and managing environmental contamination (Mohamed Bouri et al., 2012).

Interaction with Soil and Crops

Studies on primisulfuron-methyl's interaction with soil and crops reveal its complex behavior in agricultural settings. Research focusing on its sorption on soil and soil colloids found that the sorption was pH-dependent and involved a rapid process following the Freundlich equation. This finding is crucial for understanding the mobility and potential environmental impact of primisulfuron-methyl in agricultural soils (A. Pusino et al., 2004). Additionally, the efficacy of primisulfuron-methyl in controlling weeds in turfgrass and its selective behavior between species like annual bluegrass and Kentucky bluegrass have been documented, contributing valuable knowledge for turf management and weed control strategies (P. McCullough et al., 2015).

Safety And Hazards

Primisulfuron-methyl is very toxic to aquatic life . It is advised to avoid release to the environment . In case of contact, it is recommended to take off contaminated clothing immediately and rinse skin with water .

Future Directions

Primisulfuron-methyl is a selective herbicide used after the emergence of both crop and weeds for the control of shattercane, sorghum-almum, johnsongrass, quackgrass, and many broadleaf weeds . Its weed control is better when ample soil moisture exists before and after application .

properties

IUPAC Name

methyl 2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12F4N4O7S/c1-28-11(24)7-4-2-3-5-8(7)31(26,27)23-15(25)22-14-20-9(29-12(16)17)6-10(21-14)30-13(18)19/h2-6,12-13H,1H3,(H2,20,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZTYVMAQSHCZXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12F4N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8032463
Record name Primisulfuron-methyl
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Molecular Weight

468.3 g/mol
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Physical Description

Colorless or white solid; [HSDB] Greyish-brown odorless granules; [MSDSonline]
Record name Primisulfuron-methyl
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Solubility

Solubility in acetone 35,000 mg/l, ethanol 1000 mg/l, toluene 570 mg/l, n-octanol 7.7 mg/l, n-hexane 1.5 mg/l (all measured at 25 °C), Solubility in water: 3.3 (pH 5), 243 (pH 7), 5280 (pH 9) (all in mg/l)
Record name PRIMISULFURON-METHYL
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Density

1.61 @ 20 °C
Record name PRIMISULFURON-METHYL
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Vapor Pressure

<5X10-3 mPa (<3.75X10-8 mm Hg) @ 25 °C
Record name PRIMISULFURON-METHYL
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Product Name

Primisulfuron-methyl

Color/Form

Colorless crystals, Fine white powder

CAS RN

86209-51-0
Record name Primisulfuron-methyl
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Record name Primisulfuron-methyl [ISO]
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Record name Primisulfuron-methyl
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Record name Benzoic acid, 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester
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Record name PRIMISULFURON-METHYL
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Melting Point

194.8-197.4 °C (decomposition)
Record name PRIMISULFURON-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7062
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

3.62 g (0.0158 mole) of 2-methoxycarbonylphenylsulfonylisocyanate and 2.63 g (0.0116 mole) of 2-amino-4,6-bis-(difluoromethoxy)pyrimidine are reacted in 50 ml of dioxan as described in Example 1, affording the title compound with a melting point of 186°-188° C.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
621
Citations
TK James, P Klaffenbach, PT Holland… - Weed …, 1995 - Wiley Online Library
… sulfonylurea herbicides, primisulfuron-methyl and metsulfuron-… days were measured for primisulfuron-methyl at different soil-… temperature than that of primisulfuron-methyl. Persistence in …
Number of citations: 87 onlinelibrary.wiley.com
JB Weber, KA Taylor, GG Wilkerson - Agronomy Journal, 2006 - Wiley Online Library
Understanding herbicide mobility in soils is necessary to prevent groundwater contamination. We studied the mass balance distribution of three 14 C‐labeled herbicides (atrazine, …
Number of citations: 30 acsess.onlinelibrary.wiley.com
TM Caps, NE Heard, DP Simmons… - Journal of Agricultural …, 1993 - ACS Publications
… The major metabolic pathway for primisulfuron-methyl in animals involves hydroxylationof the … Primisulfuron-methyl (CGA-136872), the active ingredient in Beacon herbicide, has been …
Number of citations: 15 pubs.acs.org
MA Isaacs, HP Wilson, JE Toler - Weed technology, 2002 - cambridge.org
… Rimsulfuron plus thifensulfuron-methyl tank-mixed with 20 g ai/ha primisulfuron-methyl, 17 g ai/ha CGA-152005 plus 18 g ai/ha primisulfuron, 18 or 36 g ai/ha halosulfuron-methyl, 18 g …
Number of citations: 21 www.cambridge.org
PE McCullough, R Singh, MA Czarnota… - Weed Science, 2015 - cambridge.org
… of primisulfuron-methyl. The objective of this research was to evaluate physiological behavior of primisulfuron-methyl … the nontreated after 4 wk from primisulfuronmethyl at 40 and 80 g …
Number of citations: 4 www.cambridge.org
G Dinelli, A Vicari, A Bonetti… - Journal of Agricultural and …, 1997 - ACS Publications
… The degradation rate of prosulfuron and primisulfuron methyl resulted relatively slow, with … The complex equations of prosulfuron and primisulfuron methyl suggest that once these …
Number of citations: 93 pubs.acs.org
G Dinelli, A Vicari, C Accinelli - 1998 - Wiley Online Library
… Results showed that triasulfuron, primisulfuron methyl, and rimsulfuron have probably no effects on soil microbial activities at the concentrations used in agricultural practice, which are …
Number of citations: 59 acsess.onlinelibrary.wiley.com
C Accinelli, C Screpanti, G Dinelli… - International Journal of …, 2002 - Taylor & Francis
… by a high ai content (atrazine and primisulfuron-methyl) was followed by a detrimental effect … , followed by the application of atrazine and primisulfuron-methyl, respectively, at 200 μg ai …
Number of citations: 62 www.tandfonline.com
O Auškalnienė, A Auškalnis - Agronomy Research, 2006 - agronomy.emu.ee
… Echinochloa crus – galli; primisulfuron-methyl did not have any effect on this weed species. Nicosulfuron – methyl and primisulfuron-methyl were effective against Chenopodium album, …
Number of citations: 11 agronomy.emu.ee
LD Milliman, DE Riechers, LM Wax, FW Simmons - Weed Science, 2003 - cambridge.org
… herbicide primisulfuron-methyl. The Illinois and Indiana resistant biotypes were highly resistant to imazamox and imazethapyr but were not cross-resistant to primisulfuron-methyl. DNA …
Number of citations: 38 www.cambridge.org

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